molecular formula C7H6O7 B1217727 Citroylformic acid-gamma-lactone CAS No. 67055-62-3

Citroylformic acid-gamma-lactone

Cat. No.: B1217727
CAS No.: 67055-62-3
M. Wt: 202.12 g/mol
InChI Key: WAEYLBYMNVAENL-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citroylformic acid-γ-lactone is a cyclic ester (γ-lactone) characterized by a five-membered ring structure formed via the intramolecular esterification of citroylformic acid. The γ-lactone classification indicates that the ester bond bridges the hydroxyl and carboxylic acid groups on the fourth carbon of the parent acid. Citroylformic acid-γ-lactone is distinguished by its citroylformic acid backbone, which may confer unique reactivity or biological activity compared to other γ-lactones.

Properties

CAS No.

67055-62-3

Molecular Formula

C7H6O7

Molecular Weight

202.12 g/mol

IUPAC Name

carboxy 2-[(2S)-4-hydroxy-5-oxo-2H-furan-2-yl]acetate

InChI

InChI=1S/C7H6O7/c8-4-1-3(13-6(4)10)2-5(9)14-7(11)12/h1,3,8H,2H2,(H,11,12)/t3-/m1/s1

InChI Key

WAEYLBYMNVAENL-GSVOUGTGSA-N

SMILES

C1=C(C(=O)OC1CC(=O)OC(=O)O)O

Isomeric SMILES

C1=C(C(=O)O[C@H]1CC(=O)OC(=O)O)O

Canonical SMILES

C1=C(C(=O)OC1CC(=O)OC(=O)O)O

Synonyms

1-keto-2,4-dihydroxy-4-carboxyadipenoic acid (2,3)-1,4-lactone
citroylformic acid-gamma-lactone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous γ-Lactones

The following table summarizes key similarities and differences between citroylformic acid-γ-lactone and structurally related γ-lactones:

Compound Chemical Structure Precursor Applications/Significance Sources
Citroylformic acid-γ-lactone Cyclic ester of citroylformic acid Citroylformic acid (inferred) Limited data; potential use as a chemical intermediate Listed in lactone nomenclature databases
γ-Butyrolactone (GBL) Five-membered lactone from γ-hydroxybutyric acid γ-Hydroxybutyric acid Solvent, precursor to GHB, endogenous neurotransmitter modulator Pharmacological studies
D-Galactonic acid-γ-lactone Derived from oxidation of D-galactose D-Galactose Used in biochemical assays (e.g., carbon utilization tests) Carbohydrate metabolism studies
3,4-Dihydroxybutanoic acid-γ-lactone Lactonized form of 3,4-dihydroxybutanoic acid D- or L-hexose sugars (via synthesis) Chemical intermediate for furanones and fatty acids Patent-derived synthesis methods
Cephalosporolides (e.g., Cephalosporolide C) Fungal-derived γ-lactones with polyketide backbones Polyketide biosynthesis Antimicrobial and cytotoxic activities (studied in fungi) Natural product databases

Key Observations:

Structural Diversity : While all compounds share the γ-lactone core, their substituents vary significantly. Citroylformic acid-γ-lactone’s citroylformic acid backbone contrasts with GBL’s simple alkyl chain or D-galactonic acid-γ-lactone’s sugar-derived structure.

Applications : GBL and D-galactonic acid-γ-lactone have well-established roles in pharmacology and biochemistry, respectively. Citroylformic acid-γ-lactone’s applications remain speculative but may align with its use as a chiral intermediate in organic synthesis.

Research Findings and Gaps

  • Citroylformic Acid-γ-Lactone: No direct pharmacological or industrial data were identified in the reviewed literature.
  • GBL: Extensive research highlights its dual role as a solvent and prodrug for γ-hydroxybutyrate (GHB), with noted neuropharmacological effects .
  • Sugar-Derived Lactones : D-Galactonic acid-γ-lactone is utilized in microbial identification systems (e.g., BIOLOG assays), underscoring its role in metabolic profiling .

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